

Crystal structure of benzaldehyde phenylhydrazone

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Compound of Interest

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An In-depth Technical Guide to the Crystal Structure of **Benzaldehyde Phenylhydrazone**

Abstract

Benzaldehyde phenylhydrazone, a archetypal Schiff base, serves as a fundamental building block in organic synthesis and a scaffold for pharmacologically active compounds. A comprehensive understanding of its three-dimensional structure is paramount for rational drug design, materials science, and predicting its chemical behavior. This guide provides a detailed exploration of the crystal structure of **benzaldehyde phenylhydrazone**, synthesizing data from single-crystal X-ray diffraction, spectroscopic analysis, and computational chemistry. We delve into the synthesis and crystallization protocols, analyze the precise molecular geometry, and investigate the subtle intermolecular forces governing its crystal packing. This document is intended for researchers, scientists, and drug development professionals seeking a thorough, field-proven understanding of this foundational molecule.

Introduction: The Significance of a Prototypical Hydrazone

Hydrazones are a versatile class of organic compounds characterized by the $>C=N-NH-$ functional group. They are readily synthesized through the condensation of aldehydes or ketones with hydrazines.[1] **Benzaldehyde phenylhydrazone**, with the chemical formula $C_{13}H_{12}N_2$, is one of the simplest aromatic hydrazones and is a cornerstone for understanding the structural and electronic properties of this class.[2] Its derivatives have garnered significant attention for their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

The efficacy and behavior of a molecule in a solid-state formulation—such as a drug substance—are dictated by its crystal structure. This includes the conformation of the molecule itself and the way molecules pack together in the crystal lattice. Therefore, elucidating the crystal structure of **benzaldehyde phenylhydrazone** is not merely an academic exercise; it provides the foundational data necessary to understand structure-activity relationships, predict polymorphism, and engineer novel materials and therapeutics.

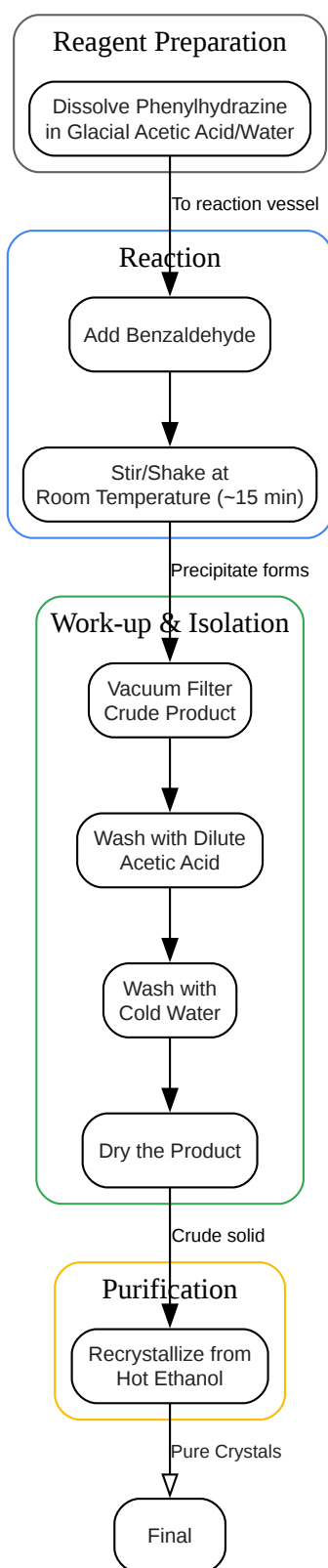
Synthesis and Crystallization: From Reagents to Single Crystal

The formation of **benzaldehyde phenylhydrazone** is a classic example of a nucleophilic addition-elimination reaction, a fundamental process in organic chemistry.[1][5] The successful determination of its crystal structure is contingent upon the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis Protocol

This protocol describes a reliable method for the synthesis of **benzaldehyde phenylhydrazone**. The reaction proceeds via the condensation of phenylhydrazine and benzaldehyde, typically catalyzed by a small amount of acid.[4][6]

Experimental Workflow: Synthesis



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Caption: Workflow for the synthesis of **benzaldehyde phenylhydrazone**.

Step-by-Step Methodology:

- In a flask, dissolve phenylhydrazine (4 mL) in a solution of glacial acetic acid (3 mL) and distilled water (20 mL).[7]
- To this solution, add freshly distilled benzaldehyde (4.1 mL).
- Stopper the flask and shake vigorously for 10-15 minutes until a yellow crystalline precipitate forms.[6][7]
- Collect the crude product by vacuum filtration using a Büchner funnel.
- Wash the precipitate first with dilute acetic acid and then with cold distilled water to remove unreacted starting materials and acid catalyst.[7]
- For purification, recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
- Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. The expected melting point is in the range of 154-156°C.[4]

Single Crystal Growth

Growing a single crystal suitable for X-ray diffraction requires controlled, slow crystallization.

Protocol:

- Prepare a saturated solution of purified **benzaldehyde phenylhydrazone** in a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) at an elevated temperature.
- Filter the hot solution to remove any particulate matter.
- Allow the solution to cool to room temperature undisturbed in a loosely covered container. Slow evaporation of the solvent over several days typically yields well-formed, diffraction-quality single crystals.

Structural Elucidation: An Integrated Experimental and Theoretical Approach

A definitive understanding of the crystal structure is achieved by combining the precise spatial information from X-ray diffraction with corroborating evidence from spectroscopy and the theoretical insights from computational modeling.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. The analysis provides unambiguous proof of the molecular structure, stereochemistry, and packing in the solid state.[1]

The crystal structure of (E)-**benzaldehyde phenylhydrazone** was first reported by Vickery, Willey, and Drew in 1985.[8] Their findings remain the authoritative reference. The compound crystallizes in the monoclinic space group $P2_1/c$. [8] A key finding is that the structure contains two independent molecules in the asymmetric unit: one in a general position and another that is disordered around a crystallographic center of symmetry.[8]

Table 1: Crystallographic Data for (E)-**Benzaldehyde Phenylhydrazone**[8]

Parameter	Value
Chemical Formula	C₁₃H₁₂N₂
Formula Weight	196.3 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	6.053 (7)
b (Å)	17.643 (13)
c (Å)	15.207 (15)
β (°)	92.2 (1)
Volume (Å ³)	1622.8
Z (molecules/unit cell)	6

| Calculated Density (g cm⁻³) | 1.20 |

Molecular Geometry and Conformation

The SC-XRD data confirms that **benzaldehyde phenylhydrazone** adopts the more thermodynamically stable (E)-configuration about the C=N double bond.[1][8][9] This arrangement minimizes steric hindrance between the two phenyl rings.

Molecular Structure Diagram

Caption: Molecular structure of (E)-**benzaldehyde phenylhydrazone**.

Key structural features of the ordered molecule include:

- **Planarity:** The molecule is nearly planar, with the dihedral angle between the two phenyl rings being only 8.1(1)°. [8] This planarity facilitates π-electron delocalization across the molecule.
- **Bond Lengths:** The bond lengths within the hydrazone moiety (C=N-N) are sensitive to electronic effects and intermolecular interactions. In this structure, the C(7)=N(8) bond is

1.312(9) Å, N(8)-N(9) is 1.330(8) Å, and N(9)-C(10) is 1.435(10) Å.[8] The C=N bond length is typical for a double bond, while the N-N bond shows some double bond character due to electron delocalization.

Spectroscopic Characterization

Spectroscopic methods provide complementary data that validate the structure determined by SC-XRD.

- ¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. A characteristic singlet for the azomethine proton (CH=N) appears in the range of 7.4-8.4 ppm.[9] The aromatic protons of the two phenyl rings typically appear as complex multiplets between 7.0 and 8.0 ppm.[9]
- Infrared (IR) Spectroscopy: Vibrational spectroscopy confirms the presence of key functional groups. A distinct peak for the N-H stretching vibration is observed, typically around 3300 cm⁻¹. The imine group (C=N) stretch is found in the double bond region of the spectrum, usually around 1600 cm⁻¹. [1]

Computational Analysis with Density Functional Theory (DFT)

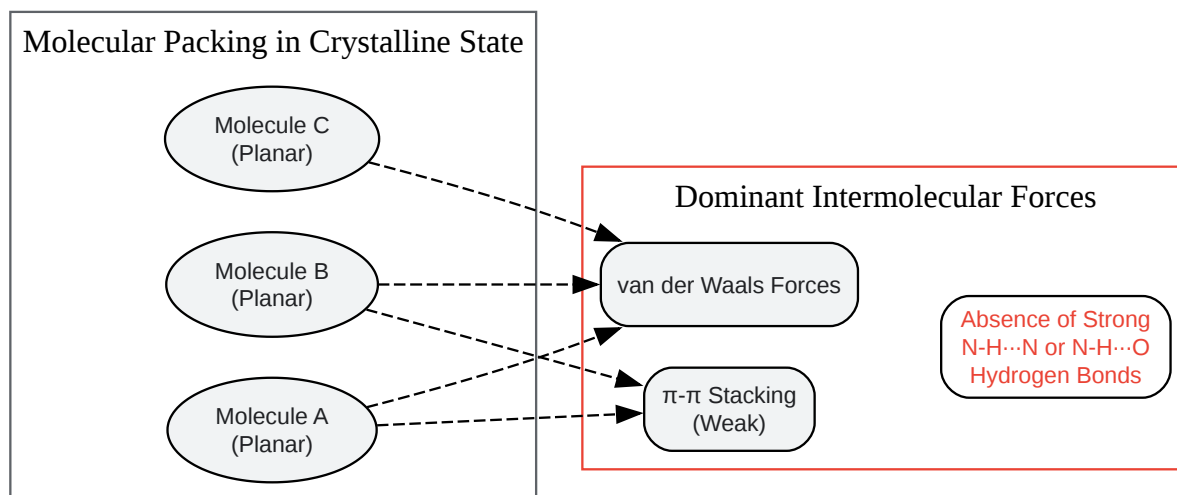
Modern research integrates experimental work with computational chemistry to gain deeper insight. Density Functional Theory (DFT) has become a powerful tool for this purpose.[1][10]

- Geometry Optimization: DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), can be used to calculate the lowest energy (most stable) conformation of the molecule.[1] These theoretical calculations consistently confirm that the (E)-isomer is more stable than the (Z)-isomer.
- Validation: The bond lengths and angles obtained from these optimized geometries show excellent agreement with the experimental values determined by X-ray crystallography, providing a self-validating system where theory and experiment converge.[1]

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a balance of non-covalent interactions.[11] While many phenylhydrazone derivatives engage in strong hydrogen bonding, **benzaldehyde phenylhydrazone** presents a unique case.

Analysis of Crystal Packing



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Caption: Intermolecular forces in **benzaldehyde phenylhydrazone** crystal.

The crystallographic study by Vickery et al. makes a crucial observation: the structure is notable for its lack of any significant hydrogen bonding.[8] This is highly unusual for a molecule containing an N-H donor group. In most other phenylhydrazone structures, this N-H group readily participates in either intramolecular or intermolecular hydrogen bonds.[8][12]

The stability of the **benzaldehyde phenylhydrazone** crystal lattice is therefore primarily attributed to:

- van der Waals forces: These ubiquitous, non-specific interactions are the main cohesive force.
- Weak π - π stacking interactions: The planar phenyl rings of adjacent molecules can stack, contributing to the packing energy.

The absence of a strong hydrogen-bonding acceptor (like a nitro or carbonyl group) on the molecule and the steric arrangement likely contribute to this lack of directional hydrogen bonds. This finding is critical, as it highlights that even subtle changes, such as adding a substituent, can dramatically alter the crystal packing and, consequently, the material's physical properties.

Conclusion

The crystal structure of **benzaldehyde phenylhydrazone** is a well-defined system that serves as an essential reference point for medicinal and materials chemists. This guide has synthesized findings from multiple analytical techniques to present a holistic view:

- **Synthesis:** The molecule is readily synthesized via a robust condensation reaction, and single crystals can be grown through slow evaporation.
- **Molecular Structure:** X-ray crystallography definitively shows the molecule adopts a near-planar (E)-conformation.
- **Validation:** Spectroscopic (NMR, IR) and computational (DFT) data are in excellent agreement with the crystallographic model, providing a high degree of confidence in the determined structure.
- **Crystal Packing:** Uniquely for a phenylhydrazone, the crystal structure is stabilized by weaker van der Waals forces and π - π stacking, rather than the strong, directional hydrogen bonds often seen in its derivatives.

This detailed structural knowledge is the first step in rationally designing next-generation compounds. By understanding the precise geometry and intermolecular interactions of this parent molecule, scientists can better predict how modifications will influence crystal packing, solubility, and ultimately, biological activity.

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